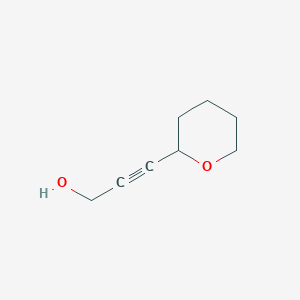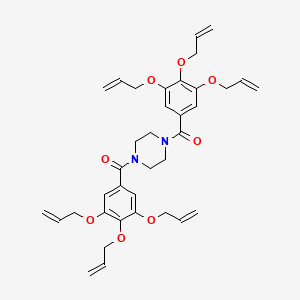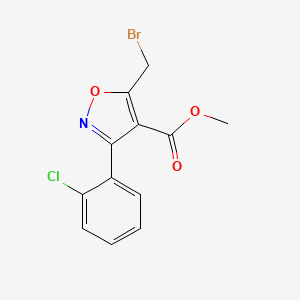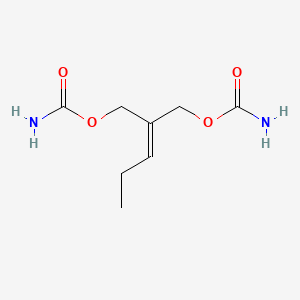
8-Amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium,monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is a complex organic compound with the molecular formula C22H18N3NaO5S. It is known for its vibrant color and is often used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobiphenyl-4’-ol using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 8-amino-2-naphthalenesulfonic acid in an alkaline medium to form the azo compound.
Neutralization and Crystallization: The resulting product is neutralized with sodium hydroxide and crystallized to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Substitution reactions typically require strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is widely used in scientific research:
Chemistry: As a dye and pH indicator.
Biology: In staining techniques for microscopy.
Industry: Used in the production of dyes and pigments.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-4’-hydroxybiphenyl: Similar structure but lacks the azo and sulfonate groups.
8-Amino-2-naphthalenesulfonic acid: Contains the naphthalene and sulfonate groups but lacks the biphenyl and azo groups.
Uniqueness
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is unique due to its combination of azo, biphenyl, and sulfonate groups, which confer specific chemical properties and applications .
Eigenschaften
Molekularformel |
C22H18N3NaO5S |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
sodium;8-amino-5-[[4-(4-hydroxyphenyl)phenyl]diazenyl]naphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C22H17N3O4S.Na.H2O/c23-21-11-12-22(19-10-9-18(13-20(19)21)30(27,28)29)25-24-16-5-1-14(2-6-16)15-3-7-17(26)8-4-15;;/h1-13,26H,23H2,(H,27,28,29);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
LVVWPQLITQAYQF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)

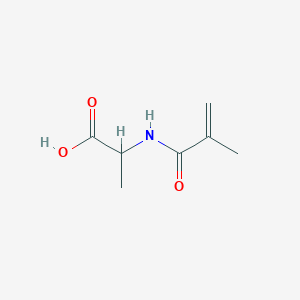

![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)

![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
